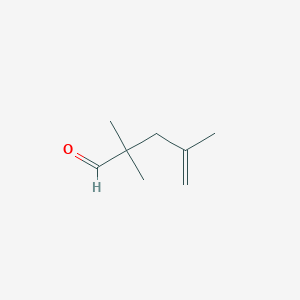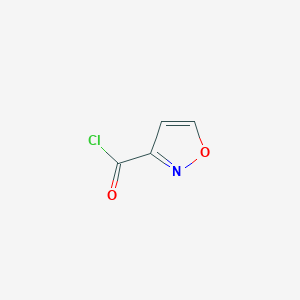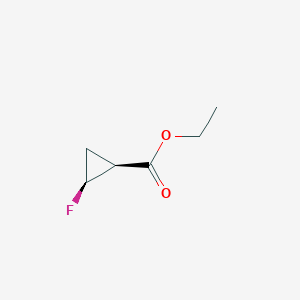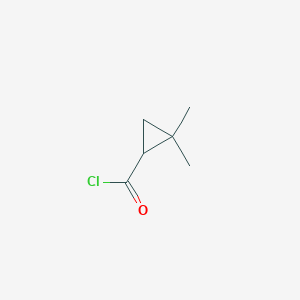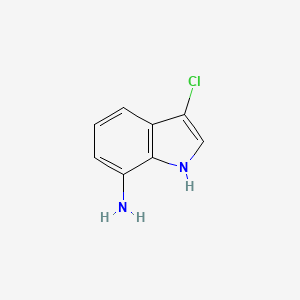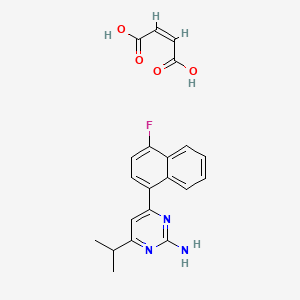
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms), a naphthalene ring (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), and an isopropyl group (a branched-chain alkyl group with the formula (CH3)2CH-). The “maleate” part suggests it may be a salt or ester of maleic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, amidation , and catalytic protodeboronation .Chemical Reactions Analysis
Again, specific reactions involving this compound are not available. But, similar compounds often undergo reactions like protodeboronation .Aplicaciones Científicas De Investigación
Fluorescent Labeling and Detection Applications
Research involving compounds with similar structural motifs, such as fluorescent derivatization agents and sensors, highlights potential applications in analytical chemistry and bioimaging. For instance, N-[4-(2-phthalimidyl)phenyl]maleimide was described as a fluorescent labeling reagent for thiols, applicable in high-performance liquid chromatography (HPLC) and thin-layer chromatography, indicating the utility of such compounds in enhancing detection sensitivity and specificity in various analytical contexts (Tsuruta, Tomida, & Kohashi, 1988).
Synthetic Methodologies for Antitumor Agents
The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate demonstrates the synthetic pathways that can be adapted for creating small molecular inhibitors of anti-tumor agents. This highlights the potential of structurally similar compounds to serve as intermediates in the development of novel therapeutic agents, especially in the realm of oncology (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).
Supramolecular Chemistry
The post-self-assembly covalent chemistry of discrete multicomponent metallosupramolecular hexagonal prisms, involving amine- or maleimide-functionalized isophthalate, demonstrates advanced applications in supramolecular chemistry. These findings suggest potential roles in nanotechnology and materials science, where the precise molecular design can lead to novel properties and functionalities (Wang, Lan, Zheng, Cook, White, & Stang, 2011).
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3.C4H4O4/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;5-3(6)1-2-4(7)8/h3-10H,1-2H3,(H2,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBQAYOWYGGEP-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433008 |
Source


|
| Record name | (2Z)-But-2-enedioic acid--4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate | |
CAS RN |
199864-88-5 |
Source


|
| Record name | 2-Pyrimidinamine, 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199864-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-But-2-enedioic acid--4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


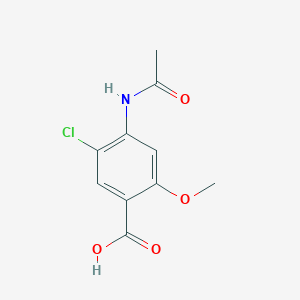
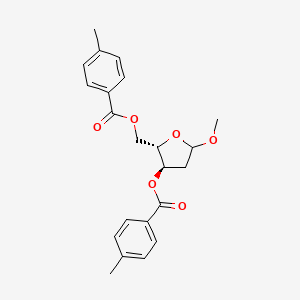


![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)


